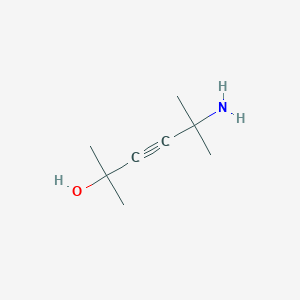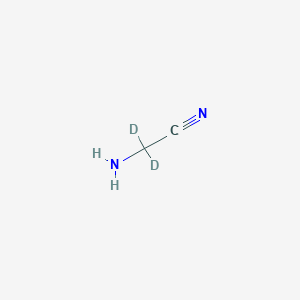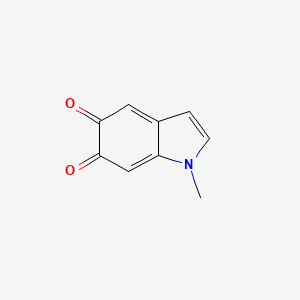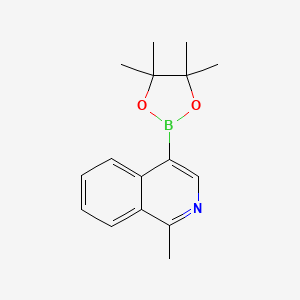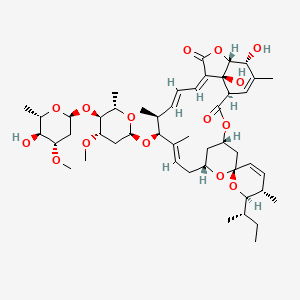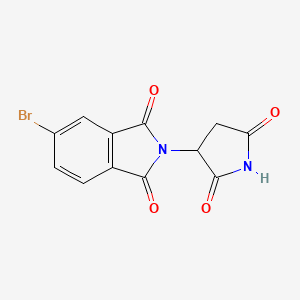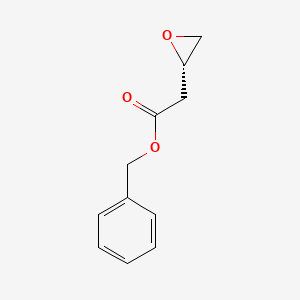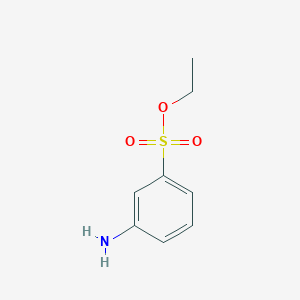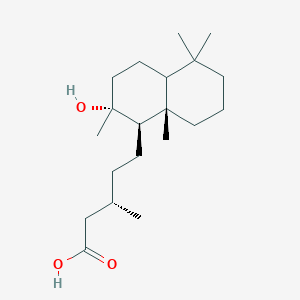
HaloTag Succinimidyl Ester O4 Ligand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The HaloTag Succinimidyl Ester O4 Ligand is a versatile chemical compound used primarily in the field of protein labeling and analysis. This ligand is designed to form a covalent bond with the HaloTag protein, enabling the specific labeling of proteins in living cells, in solution, or on solid supports. The HaloTag technology, developed by Promega Corporation, allows for the efficient and specific labeling of proteins, facilitating various biochemical and cellular studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of HaloTag Succinimidyl Ester O4 Ligand involves the conjugation of a succinimidyl ester group to an alkyl chloride, separated by three ethylene glycol repeats. This ligand can be synthesized by reacting a primary amine-containing compound with the succinimidyl ester under mild conditions. The reaction typically takes place in a buffered aqueous solution at room temperature, ensuring the formation of stable amide bond linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O4 Ligand primarily undergoes substitution reactions, where the succinimidyl ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under physiological conditions .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing compounds and buffered aqueous solutions. The reaction conditions are typically mild, with the reaction proceeding efficiently at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This product can then be used for various applications, such as protein labeling and immobilization .
Scientific Research Applications
HaloTag Succinimidyl Ester O4 Ligand has a wide range of scientific research applications, including:
Protein Labeling and Analysis: The ligand is used to label proteins with various functional groups, such as fluorescent labels and affinity tags, enabling the study of protein function and interactions.
Cellular Imaging: The ligand facilitates the imaging of proteins in living cells, allowing researchers to visualize protein localization and dynamics.
Protein Purification: The ligand can be used to purify proteins by immobilizing them on solid supports, making it easier to isolate and study specific proteins.
Biochemical Assays: The ligand is employed in various biochemical assays to study protein-protein and protein-DNA interactions.
Medical Research: The ligand is used in medical research to study disease mechanisms and develop diagnostic tools.
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a covalent bond between the ligand and the HaloTag protein. The succinimidyl ester group reacts with primary amines on the HaloTag protein, forming a stable amide bond. This covalent bond is highly specific and essentially irreversible, ensuring that the labeled protein remains stable even under stringent conditions .
Comparison with Similar Compounds
Similar Compounds
HaloTag Succinimidyl Ester O2 Ligand: Contains a reactive succinimidyl ester group connected to an alkyl chloride separated by an ethylene glycol repeat.
HaloTag Amine O4 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
HaloTag Amine O2 Ligand: Contains a reactive amine group connected to an alkyl chloride, separated by an ethylene glycol repeat.
Uniqueness
The uniqueness of HaloTag Succinimidyl Ester O4 Ligand lies in its ability to form stable amide bonds with primary amines, making it highly versatile for various applications. The presence of three ethylene glycol repeats provides flexibility and reduces steric hindrance, enhancing its reactivity and specificity .
Properties
Molecular Formula |
C22H37ClN2O9 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C22H37ClN2O9/c23-9-3-1-2-4-11-30-13-15-32-17-18-33-16-14-31-12-10-24-19(26)5-8-22(29)34-25-20(27)6-7-21(25)28/h1-18H2,(H,24,26) |
InChI Key |
GBWFRQMAQBSFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


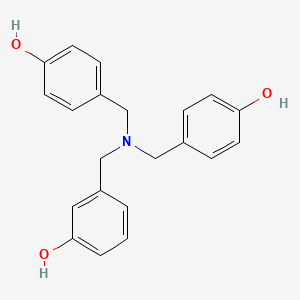
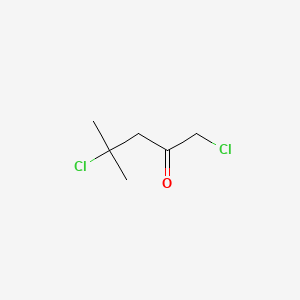
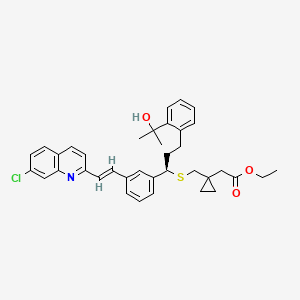
![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
